molecular formula C13H12N4S2 B13356949 3-[(methylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(methylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13356949
M. Wt: 288.4 g/mol
InChI Key: NIHBTBZIPSKTHB-BQYQJAHWSA-N
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Description

Methyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-bromodiketones. This reaction can lead to the formation of triazolothiadiazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Scientific Research Applications

Methyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in biological processes. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C13H12N4S2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N4S2/c1-18-9-11-14-15-13-17(11)16-12(19-13)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+

InChI Key

NIHBTBZIPSKTHB-BQYQJAHWSA-N

Isomeric SMILES

CSCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3

Origin of Product

United States

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